Alpha-Glucosidase Inhibition: Moderate Activity Differentiates from Potent Inhibitors
In a standardized colorimetric assay using rat intestinal maltase, 4-(3,5-dimethylisoxazol-4-yl)benzoic acid exhibits an IC50 of 4.6 μM for alpha-glucosidase inhibition [1]. This activity is orders of magnitude weaker than that of the clinical reference acarbose (IC50 ~0.5 μM) and specialized synthetic inhibitors like α-Glucosidase-IN-11 (IC50 0.56 μM), but it is comparable to other benzoic acid derivatives explored for this target . The moderate potency positions it as a useful tool compound for studying the structural requirements for glycosidase binding rather than as a candidate for potent inhibition.
| Evidence Dimension | Inhibitory potency against alpha-glucosidase |
|---|---|
| Target Compound Data | IC50 = 4.6 μM (4600 nM) |
| Comparator Or Baseline | Acarbose: IC50 ~0.5 μM; α-Glucosidase-IN-11: IC50 0.56 μM |
| Quantified Difference | Target compound is approximately 9-fold less potent than acarbose and 8-fold less potent than α-Glucosidase-IN-11 |
| Conditions | Rat intestinal maltase, colorimetric assay using D-glucose oxidase-peroxidase method |
Why This Matters
This quantitative benchmark informs researchers that the compound is not a potent alpha-glucosidase inhibitor, which is crucial for experimental design where enzyme inhibition is either the objective or an undesired off-target effect.
- [1] BindingDB. BDBM50408432 CHEMBL2115215. Inhibitory activity measured against alpha-glucosidase of rat intestinal maltase. View Source
